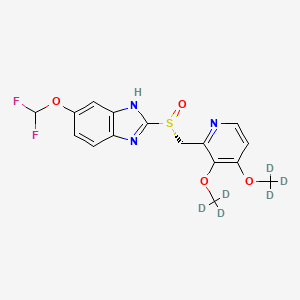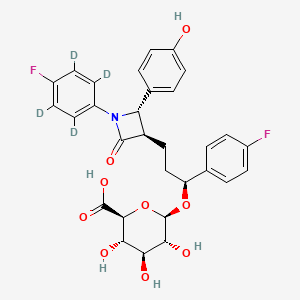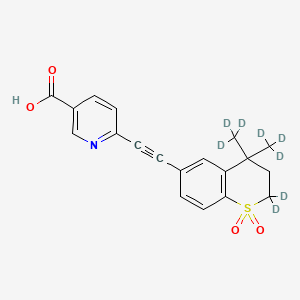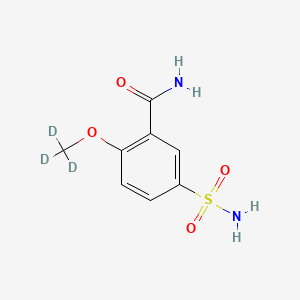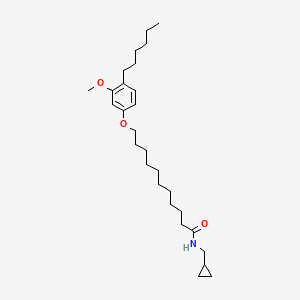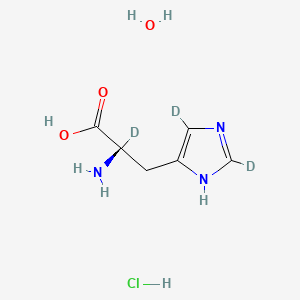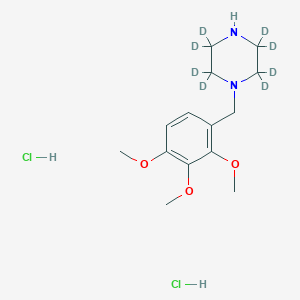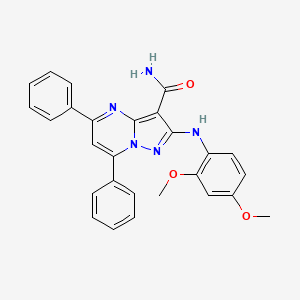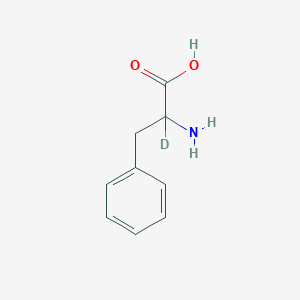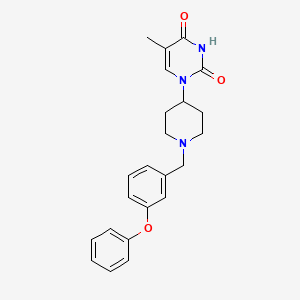
MtTMPK-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MtTMPK-IN-4 is a para-piperidine compound known for its potent inhibitory activity against mycobacterium tuberculosis thymidylate kinase (MtTMPK) with an IC50 value of 6.1 μM . Additionally, it exhibits remarkable inhibitory activity against tyrosinase and possesses potent antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily used for research purposes and is not produced on a large industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
MtTMPK-IN-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MtTMPK-IN-4 has several scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of thymidylate kinase in mycobacterium tuberculosis.
Biology: Investigated for its antibacterial properties and its ability to inhibit tyrosinase.
Medicine: Explored as a potential therapeutic agent for tuberculosis due to its inhibitory activity against MtTMPK.
Industry: Utilized in the development of new antibacterial agents and tyrosinase inhibitors
Wirkmechanismus
MtTMPK-IN-4 exerts its effects by inhibiting mycobacterium tuberculosis thymidylate kinase (MtTMPK). This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting MtTMPK, this compound disrupts DNA synthesis in mycobacterium tuberculosis, leading to its antibacterial effects . Additionally, the compound inhibits tyrosinase, an enzyme involved in melanin synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MtTMPK-IN-1: Another inhibitor of MtTMPK with similar properties.
MtTMPK-IN-2: Exhibits inhibitory activity against MtTMPK but with different potency.
MtTMPK-IN-3: Similar structure and function but varies in its inhibitory strength.
Uniqueness
MtTMPK-IN-4 is unique due to its high potency as an inhibitor of both MtTMPK and tyrosinase. Its dual inhibitory activity makes it a valuable compound for research in antibacterial and anti-tyrosinase applications .
Eigenschaften
Molekularformel |
C23H25N3O3 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
5-methyl-1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-10-12-25(13-11-19)16-18-6-5-9-21(14-18)29-20-7-3-2-4-8-20/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,27,28) |
InChI-Schlüssel |
BIVAOTFPNQVBDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


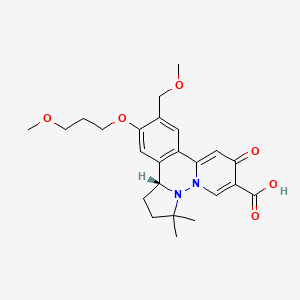
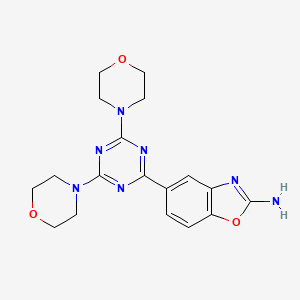
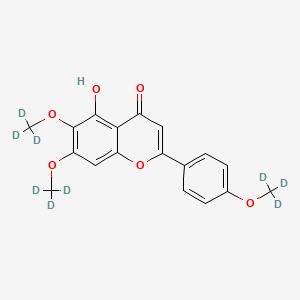
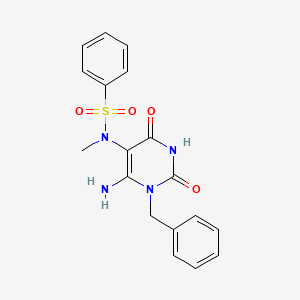
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
